molecular formula C12H15ClN2O3S B2906760 N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide CAS No. 2411315-43-8

N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide

Cat. No. B2906760
CAS RN: 2411315-43-8
M. Wt: 302.77
InChI Key: RRZNPLSGLHMEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide” is a cell penetrant, selective, and potent covalent inhibitor of deubiquitinating enzymes (DUB) VCPIP1 . It is also known as WH-9943-103C .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Physical And Chemical Properties Analysis

“N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide” is a white to beige powder that is soluble in DMSO at a concentration of 2 mg/mL . It has a molecular weight of 266.72 . Other physical and chemical properties such as melting point, boiling point, and pKa values are not available in the search results.

Mechanism of Action

“N-[1-(2-Chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide” acts as a covalent inhibitor of deubiquitinating enzymes (DUB) VCPIP1 . This suggests that it binds to VCPIP1 and inhibits its activity, although the exact mechanism of action is not specified in the search results.

properties

IUPAC Name

N-[1-(2-chloroacetyl)azetidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-9-2-4-11(5-3-9)19(17,18)14-10-7-15(8-10)12(16)6-13/h2-5,10,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZNPLSGLHMEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.